Hydroxy Itraconazole is classified as a triazole antifungal agent. It is primarily derived from Itraconazole, which is widely used in clinical settings to treat systemic fungal infections. The metabolism of Itraconazole occurs mainly through the cytochrome P450 3A4 enzyme, resulting in several metabolites, including Hydroxy Itraconazole, Keto Itraconazole, and N-desalkyl Itraconazole . Hydroxy Itraconazole exhibits antifungal activity and is considered an active metabolite that contributes to the therapeutic effects of its parent compound.
The synthesis of Hydroxy Itraconazole occurs naturally in the body as a metabolic process following the administration of Itraconazole. The primary method involves the hydroxylation of the Itraconazole molecule by cytochrome P450 enzymes. Notably, cytochrome P450 3A4 plays a crucial role in this metabolic transformation, where it introduces a hydroxyl group into the structure of Itraconazole .
Hydroxy Itraconazole retains much of the structural framework of its parent compound, Itraconazole. The molecular formula for Hydroxy Itraconazole is C_35H_38ClN_5O_4S, and it features a triazole ring that is characteristic of this class of antifungal agents.
Hydroxy Itraconazole participates in various chemical reactions primarily related to its pharmacological activity. As an antifungal agent, it acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
The mechanism of action for Hydroxy Itraconazole involves its ability to inhibit key enzymes in the ergosterol biosynthetic pathway. By binding to cytochrome P450 enzymes, it prevents the conversion of lanosterol to ergosterol, leading to alterations in cell membrane structure and function.
Hydroxy Itraconazole exhibits several important physical and chemical properties that influence its behavior as a pharmaceutical agent.
Hydroxy Itraconazole has several important applications in clinical practice:
Hydroxyitraconazole (OH-ITZ) is the primary pharmacologically active metabolite of itraconazole (ITZ), formed via hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation. Structurally, OH-ITZ retains the triazole core and piperazine-phenylbutyl side chain of ITZ but features a hydroxyl group (-OH) at the terminal carbon of the sec-butyl chain attached to the triazole ring. This modification enhances its polarity compared to ITZ, evidenced by a lower logP value (4.5 vs. 5.7 for ITZ) [7] [10]. Despite this difference, both compounds share high plasma protein binding (>99%) due to their affinity for albumin and α-1-acid glycoprotein [7].
Crucially, equilibrium dialysis studies reveal that OH-ITZ has a significantly higher in vivo free fraction (0.64% ± 0.22%) compared to ITZ (0.20% ± 0.06%). Consequently, free plasma concentrations of OH-ITZ (median: 1.92 ng/mL) exceed those of ITZ (median: 0.54 ng/mL) at similar total plasma concentrations. This elevated free fraction enhances OH-ITZ's tissue penetration and target engagement potential [10].
Both ITZ and OH-ITZ exert antifungal effects primarily by inhibiting lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. The triazole nitrogen atoms coordinate with the heme iron in CYP51, blocking the demethylation of lanosterol. This disrupts membrane integrity and function in susceptible fungi [7] [9]. Notably, OH-ITZ also inhibits fungal CYP61 (Δ22-desaturase), contributing to its antifungal profile [3]. Beyond antifungal activity, both compounds inhibit mammalian CYP3A4 and P-glycoprotein, leading to significant drug-drug interactions [5] [10].
Table 1: Comparative Physicochemical and Protein Binding Properties
Property | Itraconazole (ITZ) | Hydroxyitraconazole (OH-ITZ) |
---|---|---|
Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₅ |
Molecular Weight (g/mol) | 705.6 | 721.6 |
logP | ~5.7 | ~4.5 |
Plasma Protein Binding | >99.8% | >99.5% |
In Vivo Free Fraction | 0.20% ± 0.06% | 0.64% ± 0.22% |
Primary Metabolic Route | CYP3A4 hydroxylation | Further Phase II conjugation |
In vitro studies demonstrate that hydroxyitraconazole possesses broad-spectrum antifungal activity comparable to, and sometimes exceeding, that of itraconazole. Using standardized susceptibility testing methods like the colorimetric MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] assay, OH-ITZ and ITZ show similar potency against key pathogens, though efficacy is highly dependent on the fungal species and growth medium [2].
Against Aspergillus fumigatus and Cryptococcus neoformans, both compounds exhibit lower Minimum Inhibitory Concentrations (MICs) in Brain Heart Infusion (BHI) broth compared to Yeast Nitrogen Base (YNBG), Sabouraud Glucose Broth (SAB), or Synthetic Amino Acid Medium, Fungal (SAAMF). For Candida albicans, MIC determination is more reliable in SAAMF or YNBG media due to better endpoint clarity [2]. While ITZ often shows slightly lower MICs than OH-ITZ across fungi and media, the differences are generally within one dilution step, indicating similar intrinsic activity. For instance:
Table 2: Comparative Antifungal Activity (MIC Range, μg/mL) in Different Media [2]
Organism | Medium | Itraconazole (ITZ) MIC | Hydroxyitraconazole (OH-ITZ) MIC |
---|---|---|---|
Aspergillus fumigatus | BHI | 0.03 – 0.06 | 0.06 – 0.125 |
YNBG | 0.125 – 0.25 | 0.25 – 0.5 | |
Candida albicans | SAAMF | 0.125 – 1.0 | 0.25 – 1.0 |
YNBG | 0.5 – 2.0 | 1.0 – 4.0 | |
Cryptococcus neoformans | BHI | 0.015 – 0.03 | 0.03 – 0.06 |
SAB | 0.06 – 0.125 | 0.125 – 0.25 |
Mechanistically, genomic profiling of Candida albicans exposed to ITZ reveals that both ITZ and its hydroxyl metabolite trigger similar transcriptional responses. These include significant upregulation of genes in the ergosterol biosynthesis pathway (ERG1, ERG2, ERG3, ERG5, ERG6, ERG11, ERG25, ERG26), stress response pathways, and efflux pumps, confirming shared primary mechanisms of antifungal action [3].
The antifungal activity of hydroxyitraconazole is intrinsically linked to its disruption of ergosterol biosynthesis, a critical pathway for fungal membrane integrity. Ergosterol, the major sterol in fungal membranes, regulates fluidity, permeability, and the function of membrane-bound enzymes. Its depletion or replacement by aberrant sterols leads to catastrophic membrane dysfunction [3] [9].
OH-ITZ, like ITZ, primarily inhibits lanosterol 14α-demethylase (ERG11/CYP51), preventing the conversion of lanosterol to 4,4'-dimethyl cholesta-8,14,24-triene-3β-ol. This results in accumulation of toxic methylated sterol intermediates and depletion of ergosterol. Critically, OH-ITZ also inhibits sterol Δ22-desaturase (ERG5/CYP61), blocking the final step of ergosterol formation. This dual inhibition creates synergistic disruption of sterol balance [3] [5].
Genomic studies confirm that exposure to ITZ (and by extension, its active metabolite OH-ITZ) induces a robust compensatory upregulation of the entire ergosterol biosynthesis pathway in C. albicans. Among 296 responsive genes identified via DNA microarray analysis, 116 showed decreased transcription while 180 were upregulated. Key upregulated genes include:
Table 3: Upregulation of Ergosterol Pathway Genes in C. albicans After Itraconazole Exposure [3]
Gene | Encoded Enzyme | Fold Upregulation | Primary Function in Pathway |
---|---|---|---|
ERG11 | Lanosterol 14α-demethylase | ~12× | Primary target of azoles; Demethylates lanosterol |
ERG5 | Sterol Δ22-desaturase (CYP61) | ~12× | Introduces C22 double bond in ergosterol |
ERG6 | Sterol C-24 methyltransferase | ~8× | Adds methyl group at C24 position |
ERG1 | Squalene epoxidase | ~7× | Converts squalene to 2,3-oxidosqualene |
ERG3 | Sterol C-5 desaturase | ~6× | Introduces C5-C6 double bond |
ERG4 | Sterol C-24(28) reductase | ~5× | Reduces C24(28) double bond (final step) |
ERG25 | C-4 sterol methyloxidase | ~4.5× | Removes C4 methyl groups |
This transcriptional response represents a cellular stress adaptation to overcome enzyme inhibition. However, sustained high concentrations of OH-ITZ eventually overwhelm this compensatory mechanism, leading to irreversible membrane damage and cell death. The accumulation of toxic sterol intermediates like 14α-methylergosta-8,24(28)-dien-3β,6α-diol further contributes to antifungal activity by disrupting membrane-associated processes like mitochondrial respiration and vesicle trafficking [3] [9].
Importantly, OH-ITZ contributes significantly to the overall antifungal effect in vivo. Therapeutic drug monitoring data shows that plasma concentrations of OH-ITZ typically exceed those of ITZ (median OH-ITZ:ITZ ratio = 1.73), with strong correlation between them (Pearson’s r=0.78). However, significant inter-individual variability exists (OH-ITZ:ITZ ratio range: 0.13–8.96), making OH-ITZ concentrations difficult to predict solely from ITZ levels [8]. Given its similar potency and higher free fraction, OH-ITZ likely contributes substantially to clinical efficacy, particularly when combined ITZ + OH-ITZ trough levels exceed thresholds associated with treatment success (e.g., >1 µg/mL for prophylaxis, >2 µg/mL for therapy) [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7